molecular formula C13H8F3N3OS B5976943 N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide

Cat. No.: B5976943
M. Wt: 311.28 g/mol
InChI Key: QLUNOUCNXAUVLB-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is a compound that belongs to the class of heterocyclic compounds It contains a benzimidazole ring substituted with a trifluoromethyl group and a thiophene ring attached to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative in the presence of a dehydrating agent.

    Introduction of the trifluoromethyl group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the thiophene ring: The thiophene ring can be synthesized via the Gewald reaction, Paal-Knorr synthesis, or other suitable methods.

    Coupling of the benzimidazole and thiophene rings: This can be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, particularly at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or antimicrobial activities.

    Material Science: The compound can be used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

    Biology: It can be used as a probe to study biological pathways and molecular interactions.

    Industry: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(benzimidazol-5-yl)thiophene-2-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and physicochemical properties.

    N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-carboxamide: Contains a methyl group instead of a trifluoromethyl group, which can affect its lipophilicity and metabolic stability.

    N-(2-chloro-1H-benzimidazol-5-yl)thiophene-2-carboxamide: Contains a chloro group, which can influence its reactivity and biological activity.

Uniqueness

N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]thiophene-2-carboxamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity, metabolic stability, and ability to interact with biological targets. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS/c14-13(15,16)12-18-8-4-3-7(6-9(8)19-12)17-11(20)10-2-1-5-21-10/h1-6H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUNOUCNXAUVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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